
1-Carbamoylpyrrolidin-2-carbonsäure
Übersicht
Beschreibung
1-Carbamoylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains both carboxylic acid and carbamoyl functional groups attached to the pyrrolidine ring. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides was achieved through an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol under mild conditions, yielding good to high product yields . Although this method does not directly describe the synthesis of 1-carbamoylpyrrolidine-2-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring which can impart rigidity to the molecule. In a related study, derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized, and their structure was analyzed using NMR and DFT calculations. The study found that strong intramolecular hydrogen bonds can lead to the formation of rigid cis-fused octane structural units . This information suggests that 1-carbamoylpyrrolidine-2-carboxylic acid could also exhibit structural rigidity due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives often involves the functional groups attached to the ring. For example, the derivatization of carboxylic acids for detection in high-performance liquid chromatography (HPLC) was demonstrated using 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as reagents . This indicates that the carboxylic acid group in 1-carbamoylpyrrolidine-2-carboxylic acid could potentially undergo similar derivatization reactions, which could be useful in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-carbamoylpyrrolidine-2-carboxylic acid would be influenced by its functional groups. The presence of both a carboxylic acid and a carbamoyl group suggests that the compound would exhibit both acidic and amide-like properties. It is likely to be soluble in polar solvents and could form hydrogen bonds, affecting its boiling and melting points. The exact properties would need to be determined experimentally, as the provided papers do not directly report on this compound .
Wissenschaftliche Forschungsanwendungen
Medizin
1-Carbamoylpyrrolidin-2-carbonsäure: wird in der medizinischen Forschung aufgrund seiner strukturellen Ähnlichkeit mit Prolin, einer Aminosäure, die an der Proteinsynthese beteiligt ist, verwendet. Sie dient als Baustein bei der Synthese komplexerer Verbindungen, die potenzielle therapeutische Anwendungen haben, wie z. B. Enzyminhibitoren oder Rezeptormodulatoren .
Landwirtschaft
In der Landwirtschaft wird diese Verbindung wegen ihrer Rolle in der Pflanzenphysiologie und dem Pflanzenschutz untersucht. Sie kann zur Synthese von Analoga natürlicher Pflanzenhormone oder Abwehrmoleküle verwendet werden und trägt zur Entwicklung neuer Agrochemikalien bei, die die Widerstandsfähigkeit von Pflanzen gegenüber Schädlingen und Krankheiten verbessern .
Materialwissenschaft
Materialwissenschaftler: untersuchen die Verwendung von This compound bei der Herstellung neuartiger Polymere mit einzigartigen Eigenschaften. Ihre Einarbeitung in Polymerketten könnte zu Materialien mit verbesserter Festigkeit, Flexibilität oder Bioabbaubarkeit führen .
Umweltwissenschaft
Umweltwissenschaftler interessieren sich für das Potenzial der Verbindung für die Bioremediation. Derivate von This compound könnten verwendet werden, um Schadstoffe zu binden oder zu neutralisieren, und helfen so bei der Sanierung kontaminierter Standorte .
Biochemie
In der Biochemie ist die Verbindung ein Forschungsobjekt für ihre Rolle in Stoffwechselwegen. Sie könnte als Sonde verwendet werden, um Enzymmechanismen zu verstehen, oder als Vorläufer bei der Biosynthese von metabolisch wichtigen Molekülen .
Pharmakologie
Die pharmakologische Forschung verwendet This compound für die Arzneimittelentwicklung und -forschung. Sie kann als Leitverbindung bei der Entwicklung neuer Medikamente dienen, die auf neurologische Erkrankungen oder Stoffwechselkrankheiten abzielen .
Chemieingenieurwesen
Chemieingenieure könnten die Verwendung von This compound bei der Prozessoptimierung untersuchen. Ihre Eigenschaften können die Reaktionskinetik beeinflussen und können entscheidend sein bei der Gestaltung einer effizienten Synthese von Pharmazeutika oder Agrochemikalien im industriellen Maßstab .
Analytische Chemie
Schließlich kann diese Verbindung in der analytischen Chemie als Standard oder Reagenz in der Chromatographie und Spektroskopie verwendet werden, um andere Substanzen in komplexen Gemischen zu quantifizieren oder zu identifizieren, wodurch die Genauigkeit und Präzision der Messungen sichergestellt werden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.
Mode of Action
It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.
Eigenschaften
IUPAC Name |
1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?
A1: 1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




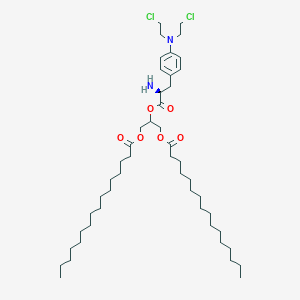
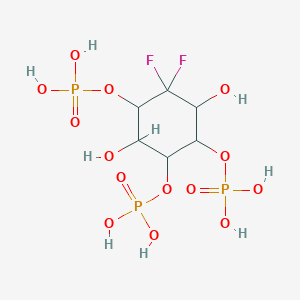
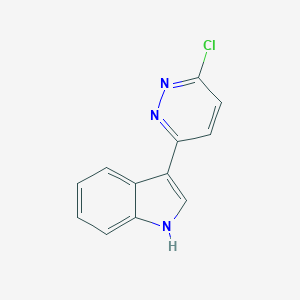



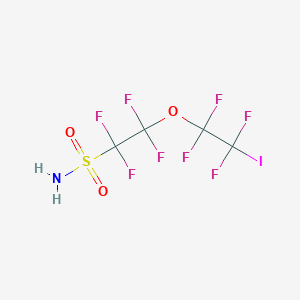
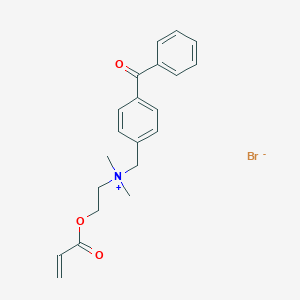

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)


